molecular formula C3H6ClIO B6291365 (2R)-1-Chloro-3-iodo-propan-2-ol CAS No. 2484878-87-5

(2R)-1-Chloro-3-iodo-propan-2-ol

Cat. No.: B6291365
CAS No.: 2484878-87-5
M. Wt: 220.44 g/mol
InChI Key: NNKLXTNMYBPXIB-GSVOUGTGSA-N
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Description

Conceptual Framework of Chiral Organohalogen Compounds as Synthons

Organohalogen compounds are fundamental reagents in organic synthesis, primarily due to the unique properties of the carbon-halogen (C-X) bond. adichemistry.com The halogen atom is more electronegative than carbon, which polarizes the bond, imparting a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the halogen. adichemistry.comksu.edu.sa This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles, making organohalogens excellent synthons—molecular fragments used as building blocks in chemical synthesis. ksu.edu.sabritannica.com

The reactivity of the C-X bond is influenced by the nature of the halogen, with the bond strength decreasing down the group (C-F > C-Cl > C-Br > C-I). ksu.edu.sa This differential reactivity allows for selective transformations in molecules containing multiple different halogens. In chiral organohalogens, the halogen is attached to or near a stereocenter, enabling the transfer of chirality during a synthetic sequence. These compounds are invaluable for creating specific stereoisomers of target molecules, which is often crucial for biological activity.

The Unique Stereochemical Significance of (2R)-1-Chloro-3-iodo-propan-2-ol within Halohydrin Chemistry

This compound is a distinct and highly functionalized chiral building block. Its significance stems from the specific arrangement of its functional groups on a three-carbon backbone.

Key Structural Features:

Chirality: The central carbon atom (C2) is a stereocenter with a defined (R)-configuration. This pre-defined chirality is essential for its role in asymmetric synthesis, allowing for the construction of enantiomerically pure products. libretexts.org

Differential Halogenation: The presence of both a chlorine and an iodine atom provides orthogonal reactivity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodinated carbon (C3) a more reactive electrophilic site for nucleophilic substitution compared to the chlorinated carbon (C1). This allows for selective, stepwise reactions at different positions.

Hydroxyl Group: The secondary alcohol at the C2 position can be used for various transformations, such as oxidation to a ketone, esterification, or conversion into a leaving group, further enhancing the molecule's synthetic versatility.

These features make this compound a powerful C3 synthon for introducing a chiral, trifunctionalized fragment into a target molecule. Its structure allows for a high degree of control over stereochemistry and regiochemistry in subsequent synthetic steps.

Physicochemical Properties of this compound
PropertyValue
IUPAC Name(2R)-1-chloro-3-iodopropan-2-ol sigmaaldrich.com
Molecular FormulaC₃H₆ClIO uni.lu
Molecular Weight220.44 g/mol nih.gov
AppearanceLight yellow liquid sigmaaldrich.com
InChI KeyNNKLXTNMYBPXIB-GSVOUGTGSA-N sigmaaldrich.com

Historical and Contemporary Relevance of Chiral Propanol (B110389) Derivatives in Synthetic Strategies

Chiral three-carbon (C3) synthons derived from propanol are cornerstones of modern organic synthesis. Historically, the development of methods to produce enantiomerically pure C3 building blocks, such as chiral epichlorohydrin (B41342), revolutionized the synthesis of many important pharmaceuticals. rsc.orgresearchgate.net

Optically active epichlorohydrin, a close structural relative of halohydrins, is a key intermediate in the synthesis of β-adrenergic blockers (beta-blockers), L-carnitine, and various pheromones. rsc.org The synthesis of these chiral building blocks can be achieved through both chemical methods, like kinetic resolution, and biotechnological approaches using enzymes such as haloalcohol dehalogenases. bohrium.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-chloro-3-iodopropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLXTNMYBPXIB-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CI)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for 2r 1 Chloro 3 Iodo Propan 2 Ol

Direct Asymmetric Synthesis Approaches

The most efficient route to an enantiomerically pure compound is often through direct asymmetric synthesis, where the desired chirality is introduced in a single, stereocontrolled step. For (2R)-1-Chloro-3-iodo-propan-2-ol, this can be approached through catalytic reactions or by the functionalization of already chiral precursors.

Catalytic Asymmetric Halohydrin Formation Reactions

Catalytic asymmetric synthesis offers an atom-economical and elegant way to produce chiral molecules. In the context of halohydrins, the asymmetric reduction of α-haloketones is a prominent strategy. For instance, the iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones can yield chiral vicinal halohydrins with high enantioselectivity. rsc.orgrsc.org This method involves the dynamic kinetic resolution of the starting ketone, providing access to the desired enantiomer in high yield and purity.

Another approach involves the Lewis acid-catalyzed asymmetric halohydrin reactions of α,β-unsaturated carboxylic acid derivatives. Using a chiral auxiliary, such as Oppolzer's sultam, it is possible to achieve regio- and diastereoselective halohydroxylation. lookchem.com While this method has been demonstrated with bromo- and iodo-functionalization, its adaptation for the synthesis of this compound would require a suitable α,β-unsaturated precursor.

A summary of representative catalytic asymmetric methods is presented in Table 1.

Table 1: Catalytic Asymmetric Methods for Halohydrin Synthesis

Catalytic System Substrate Type Key Features Potential Applicability to this compound
Ir/f-phamidol α-Halogenated ketones High enantioselectivity (>99% ee), dynamic kinetic resolution Applicable to a corresponding α-chloro-α'-iodo-acetone precursor.

Stereocontrolled Functionalization of Precursors

An alternative to direct catalytic asymmetric synthesis is the use of a chiral starting material that guides the stereochemistry of subsequent reactions. The synthesis of chiral syn-1,3-diol derivatives from chiral homoallylic alcohols via a diastereoselective carboxylation/bromocyclization is an example of this strategy. nih.gov This demonstrates how a pre-existing stereocenter can direct the formation of new chiral centers.

For the synthesis of this compound, a similar approach could be envisioned starting from a simple, commercially available chiral three-carbon building block, such as (R)-glycidol or (R)-epichlorohydrin. The stereocenter in these precursors would be used to direct the regioselective opening of the epoxide ring by an appropriate iodide nucleophile, followed by any necessary functional group interconversions to arrive at the target molecule.

Resolution Strategies for Obtaining this compound Enantiomers

When direct asymmetric synthesis is not feasible or is inefficient, the resolution of a racemic mixture of 1-chloro-3-iodo-propan-2-ol is a viable alternative. This involves separating the two enantiomers, typically through enzymatic methods, chiral chromatography, or diastereoselective crystallization.

Enzymatic Kinetic Resolution using Lipases and Other Biocatalysts

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Lipases are particularly well-suited for this purpose and have been widely used for the resolution of racemic alcohols and their esters. researchgate.netresearchgate.netnih.gov

In a typical lipase-catalyzed kinetic resolution of racemic 1-chloro-3-iodo-propan-2-ol, the enzyme would selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted (or vice-versa). The resulting ester and the unreacted alcohol can then be separated by conventional chromatographic methods. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that must be optimized to achieve high enantioselectivity and conversion. For example, Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for the resolution of a variety of secondary alcohols. mdpi.com

Table 2: Key Parameters in Enzymatic Kinetic Resolution

Parameter Description Common Choices
Enzyme Biocatalyst that selectively reacts with one enantiomer. Lipases (Candida antarctica Lipase B, Pseudomonas cepacia Lipase)
Acyl Donor Reagent used to esterify the alcohol. Vinyl acetate, isopropenyl acetate

Chiral Derivatization and Chromatographic Separation

This classical resolution technique involves reacting the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties and can be separated by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on a normal phase silica (B1680970) gel column. mdpi.com

Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid). tcichemicals.com Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure this compound. The success of this method relies on the efficient formation and separation of the diastereomeric derivatives and the clean removal of the chiral auxiliary. chiralpedia.com

Diastereoselective Crystallization Techniques

Diastereoselective crystallization is another method for separating enantiomers. This technique involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomeric salts often have different solubilities, allowing for the selective crystallization of one diastereomer from the solution.

For a chiral alcohol like this compound, this would typically involve derivatization to introduce a functional group capable of forming a salt with a chiral acid or base. For instance, the alcohol could be converted to a phthalate (B1215562) half-ester, which could then be resolved by forming a salt with a chiral amine like brucine (B1667951) or strychnine. The success of this method is highly dependent on finding a suitable combination of resolving agent and solvent that leads to efficient and selective crystallization.

Chemoenzymatic Syntheses Leading to Chiral Halohydrins

Chemoenzymatic methods, which combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis, have emerged as powerful tools for the preparation of enantiopure compounds. For the synthesis of chiral halohydrins like this compound, two primary enzymatic strategies are prevalent: kinetic resolution of racemic halohydrins and the enantioselective ring-opening of prochiral epoxides.

One of the most widely employed chemoenzymatic methods is the kinetic resolution of a racemic mixture of the corresponding halohydrin. This process utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. For instance, the kinetic resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a structurally analogous compound, has been successfully achieved using lipase-catalyzed transesterification. mdpi.com This approach is highly relevant for the synthesis of this compound. A plausible route would involve the synthesis of racemic 1-chloro-3-iodo-propan-2-ol, followed by enzymatic kinetic resolution.

In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase in a suitable organic solvent. The enzyme will preferentially acylate the (S)-enantiomer, yielding (S)-1-chloro-3-iodo-propan-2-yl acetate, while the desired (R)-enantiomer, this compound, remains unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated by standard chromatographic techniques. The efficiency of such a resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are crucial for obtaining both the product and the remaining starting material with high enantiomeric excess. The influence of various reaction parameters such as the choice of enzyme, solvent, acyl donor, and temperature on the conversion and enantioselectivity is a critical aspect of optimizing these resolutions. mdpi.com

Another powerful chemoenzymatic strategy involves the use of halohydrin dehalogenases (HHDHs). nih.govresearchgate.net These enzymes catalyze the reversible ring-opening of epoxides with various nucleophiles, including halide ions. researchgate.net This allows for the enantioselective synthesis of β-substituted alcohols from prochiral epoxides. For the synthesis of this compound, a potential pathway would involve the enantioselective ring-opening of epichlorohydrin (B41342) with an iodide nucleophile, catalyzed by a halohydrin dehalogenase. The enzyme would control the stereochemistry of the nucleophilic attack, leading to the formation of the desired (R)-enantiomer. The catalytic promiscuity of HHDHs allows them to accept a range of nucleophiles, making them versatile biocatalysts for the synthesis of diverse chiral building blocks. researchgate.netirb.hr

The table below summarizes representative data from the lipase-catalyzed kinetic resolution of a structurally similar halohydrin, demonstrating the feasibility of this approach.

Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of (R)-alcohol (eeS) (%)Enantiomeric Excess of (S)-acetate (eeP) (%)Reference
Pseudomonas sp. lipase (PSL)vinyl propionaten-hexane~50>99>99 mdpi.com
Candida rugosa lipase (CRL)vinyl acetateToluene/[BMIM][BF4]50.029998.91 researchgate.net
Lipase from Pseudomonas cepacia (PSL-C)vinyl acetatetert-butyl methyl ether~50>99>99 nih.gov

Novel Reagents and Methodologies for Introducing Halogen and Chiral Alcohol Functionalities

The development of novel reagents and methodologies for the stereoselective introduction of both a chlorine and an iodine atom, along with a chiral hydroxyl group, is a significant challenge in synthetic organic chemistry. Recent advancements in asymmetric catalysis have provided new avenues to address this challenge.

One promising approach involves the use of hypervalent iodine(III) reagents as catalysts for the functionalization of alkenes. d-nb.info Chiral hypervalent iodine catalysts have been developed for various stereoselective transformations, including oxyhalogenations. While direct iodochlorination using these catalysts is still an emerging area, the principles of enantioselective oxylactonization and aminofluorination mediated by chiral iodoarenes suggest the potential for developing analogous iodochlorination reactions. d-nb.info A hypothetical strategy could involve the reaction of a suitable allylic alcohol with a source of both chloride and iodide ions in the presence of a chiral hypervalent iodine catalyst. The catalyst would create a chiral environment, directing the stereoselective addition of the halogens and the formation of the chiral alcohol.

Another area of active research is the development of new electrophilic iodination reagents that can achieve high levels of stereocontrol. For instance, sterically demanding electrophilic iodination reagents have been successfully employed in the highly stereoselective iodolactonization of 4-allenoic acids, demonstrating efficient chirality transfer. nih.gov The design of novel chiral halogenating agents that can deliver both chlorine and iodine in a stereocontrolled manner is a key objective.

Furthermore, advances in transition metal-catalyzed reactions offer potential solutions. For example, palladium-catalyzed reactions have been used for the stereoselective synthesis of biaryl compounds containing both bromine and chlorine. mdpi.com Adapting such methodologies to aliphatic systems for the synthesis of vicinal chloro-iodo-alcohols is a conceivable, albeit challenging, research direction.

The table below highlights some recent and novel approaches to stereoselective halogenation that could potentially be adapted for the synthesis of this compound.

MethodologyReagent/CatalystSubstrate TypeKey FeaturesReference
Enantioselective IodolactonizationSterically demanding electrophilic iodination reagent4-Allenoic acidsHigh efficiency of axial chirality transfer, excellent Z/E selectivity. nih.gov
Hypervalent Iodine(III) CatalysisChiral iodoarene catalystsAlkenesEnantioselective dioxygenation and aminofluorination. Potential for iodochlorination. d-nb.info
Palladium-Catalyzed HalogenationPalladium catalystBiaryl scaffoldsStereoselective synthesis of bromo-chloro co-substituted compounds. mdpi.com

Mechanistic Insights into Transformations Involving 2r 1 Chloro 3 Iodo Propan 2 Ol

Elucidation of Nucleophilic Substitution Pathways (SN1, SN2, SN2')

Nucleophilic substitution reactions on (2R)-1-chloro-3-iodo-propan-2-ol can occur at three distinct carbon centers: C1 (chloro-substituted), C2 (hydroxyl-substituted), and C3 (iodo-substituted). The predominant mechanism at each site is heavily influenced by the nature of the leaving group, steric hindrance, and reaction conditions.

SN2 Reactions: The bimolecular nucleophilic substitution (SN2) mechanism is the most common pathway for this substrate, particularly at the primary carbon atoms (C1 and C3).

At C3: The carbon-iodine bond is the most susceptible to nucleophilic attack. The iodide ion is an excellent leaving group due to its large size, polarizability, and the stability of the I⁻ anion. Consequently, reactions with a wide range of nucleophiles (e.g., amines, cyanides, alkoxides) will preferentially occur at C3 via an SN2 mechanism. The rate of this reaction is generally faster than at C1 because the C-I bond is weaker than the C-Cl bond. youtube.com

At C1: The carbon-chlorine bond can also be displaced through an SN2 reaction. However, since chloride is a less effective leaving group than iodide, harsher reaction conditions or more selective reagents are required to target this position without reacting at C3.

At C2: For substitution to occur at the secondary carbon (C2), the hydroxyl group, a notoriously poor leaving group, must first be activated. This can be achieved by protonation under strongly acidic conditions to form an oxonium ion (-OH₂⁺), which can then depart as a stable water molecule. chemicalbook.com The subsequent substitution by a weak nucleophile would proceed via an SN2 pathway.

SN1 Reactions: The unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for this molecule. Primary carbocations that would be formed from cleavage of the C-Cl or C-I bonds are highly unstable. While a secondary carbocation could form at C2, it would require the activation of the hydroxyl group, and SN2 reactions are often competitive or favored for secondary systems. nih.gov Therefore, SN1 pathways are not considered significant for this compound under typical synthetic conditions.

SN2' Reactions: The SN2' (or allylic substitution) mechanism involves nucleophilic attack on a double bond, leading to a shift of the double bond and displacement of a leaving group from an adjacent allylic position. As this compound is a saturated molecule and lacks a carbon-carbon double bond, it does not undergo SN2' reactions.

Table 1: Nucleophilic Substitution Tendencies
PositionLeaving GroupBond Energy (approx. kJ/mol)Predominant PathwayRelative Rate
C3-I~234SN2Fastest
C1-Cl~339SN2Moderate
C2-OH~381SN2 (after activation)Slowest

Stereochemical Dynamics and Inversion/Retention of Configuration

The stereochemical outcome of reactions involving the chiral center at C2 is a critical aspect of the molecule's reactivity.

Inversion of Configuration: When a nucleophilic substitution reaction occurs directly at the C2 stereocenter, it typically proceeds through an SN2 mechanism. A hallmark of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group, resulting in a complete inversion of the stereochemical configuration. For this compound, if the hydroxyl group is activated (e.g., converted to a tosylate or protonated) and then displaced by a nucleophile, the product will have the (2S) configuration.

Retention of Configuration: Retention of the (2R) configuration during a substitution reaction at a nearby carbon (C1 or C3) is the expected outcome, as the bonds to the chiral center are not broken. More interestingly, retention of configuration can also occur in reactions that appear to involve substitution at the chiral center itself. This outcome is a strong indicator of a more complex mechanism, specifically one involving neighboring group participation, which proceeds through two consecutive SN2-like steps. nih.gov Each step causes an inversion, and the net result of two inversions is retention of the original configuration.

Role of Neighboring Group Participation in Reaction Mechanisms

The structure of this compound is perfectly suited for neighboring group participation (NGP), also known as anchimeric assistance. This is an intramolecular reaction where a neighboring functional group acts as an internal nucleophile, displacing the leaving group in the first step before being displaced itself by an external nucleophile in a second step. nih.gov

The most significant NGP pathway involves the hydroxyl group at C2 and the iodide leaving group at C3. In the presence of a base, the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide can then attack the adjacent carbon (C3), displacing the iodide ion to form a highly reactive epoxide intermediate, (R)-2-(chloromethyl)oxirane. This intramolecular SN2 reaction is kinetically favored due to the high effective concentration of the internal nucleophile, leading to a significant rate enhancement compared to an analogous intermolecular reaction.

Table 2: Potential Neighboring Group Participation Pathways
Participating GroupLeaving GroupIntermediate FormedStereochemical Outcome at C2
C2-OH (as alkoxide)C3-I(R)-2-(chloromethyl)oxiraneRetention
C2-OH (as alkoxide)C1-Cl(R)-3-iodooxetan-2-ol (less likely)Retention

Electrophilic and Radical Mediated Reactions of Iodinated Alcohols

While nucleophilic substitutions dominate its chemistry, this compound can also participate in electrophilic and radical reactions.

Electrophilic Reactions: The alcohol functional group is inherently nucleophilic due to the lone pairs on the oxygen atom. nih.gov It can react with strong electrophiles. For instance, acylation with acid chlorides or anhydrides will form esters at the C2 position. The C-I bond can also be targeted by electrophiles. Certain Lewis acids can coordinate to the iodine atom, enhancing its leaving group ability and promoting substitution or elimination reactions.

Radical Mediated Reactions: The carbon-iodine bond is relatively weak (approximately 234 kJ/mol) and can be cleaved homolytically by heat or light, or more commonly, by using a radical initiator. This generates a primary alkyl radical at the C3 position. This radical can then participate in a variety of transformations, such as:

Reduction (Deiodination): Quenching the radical with a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a silane, results in the net replacement of the iodine atom with hydrogen.

Radical Coupling: The radical can add to alkenes or alkynes or participate in coupling reactions to form new carbon-carbon bonds. Free-radical reactions involving halohydrins have been studied, highlighting the potential for complex intramolecular cyclizations. sigmaaldrich.com

Transition State Analysis in Stereoselective Processes

Understanding the high degree of stereoselectivity observed in reactions of this compound requires an analysis of the transition states of the key reaction steps. Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the modeling of these transient structures. youtube.com

In a standard SN2 reaction at C2, the transition state would adopt a trigonal bipyramidal geometry, with the incoming nucleophile and the departing leaving group occupying the apical positions, 180° apart. The relative energies of competing transition states can explain the preference for one reaction pathway over another.

For reactions involving neighboring group participation, the transition state for the formation of the epoxide intermediate is of particular interest. The geometry of this transition state resembles a chair-like or boat-like conformation, where the participating alkoxide is positioned for optimal orbital overlap for backside attack on the C-I bond. Computational models can calculate the activation energy for this intramolecular cyclization and compare it to the energy barrier for a competing intermolecular reaction, thereby quantifying the rate enhancement provided by anchimeric assistance. nih.gov These analyses can also rationalize the diastereoselectivity of subsequent reactions, for example, by comparing the energies of the transition states for nucleophilic attack at different faces of a cyclic intermediate. youtube.com

Applications of 2r 1 Chloro 3 Iodo Propan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Epoxides and Oxiranes

The halohydrin structure of (2R)-1-chloro-3-iodo-propan-2-ol makes it an ideal precursor for the synthesis of chiral epoxides. Treatment with a base induces an intramolecular Williamson ether synthesis, where the hydroxyl group displaces one of the adjacent halogen atoms to form a three-membered epoxide ring. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective epoxide formation.

For instance, selective displacement of the iodide, which is a better leaving group, can lead to the formation of (R)-epichlorohydrin. This epoxide is a crucial intermediate in the synthesis of various pharmaceuticals.

Construction of Optically Active Heterocyclic Compounds

The distinct reactivity of the chloro and iodo substituents in this compound allows for its use in the sequential construction of optically active heterocyclic compounds. One halogen can be displaced to form an initial ring structure, while the other remains available for further functionalization or a second ring-closing reaction. This strategy is valuable in the synthesis of complex natural products and pharmaceutical agents containing heterocyclic cores.

For example, it can be used in the synthesis of chiral morpholine (B109124) derivatives. The synthesis of (R)-arimoclomol, a drug candidate for neurodegenerative diseases, utilizes a related chiral chlorohydrin intermediate. researchgate.net

Enantioselective Synthesis of Complex Polyfunctionalized Alcohols and Amines

The chiral center in this compound serves as a foundation for the synthesis of more complex chiral molecules. The hydroxyl group and the two different halogens provide multiple points for chemical modification, allowing for the introduction of various functional groups with stereochemical control.

This building block can be used to synthesize chiral amino alcohols, which are important components of many biologically active molecules and chiral ligands for asymmetric catalysis. researchgate.netnih.gov The synthesis often involves nucleophilic substitution of the halogen atoms and modification of the hydroxyl group.

Table 1: Examples of Chiral Alcohols and Amines Synthesized Using Chiral Building Blocks

Precursor Product Application
(S)-2-Chloro-1-(3-chlorophenyl)ethanol IGF-1 receptor inhibitors Anticancer drug development nih.gov

Introduction of Chiral Centers into Target Molecules via Carbon-Carbon Bond Formation

The carbon-halogen bonds in this compound can participate in carbon-carbon bond-forming reactions, such as Suzuki or Negishi cross-coupling reactions. This allows for the direct introduction of its chiral three-carbon unit into a larger molecule, thereby establishing a key stereocenter. The differential reactivity of the C-I and C-Cl bonds can be exploited for sequential couplings.

Recent advances have demonstrated the use of geminal chloro(iodo)alkanes in multicomponent cross-coupling reactions to construct tertiary stereocenters with high enantioselectivity. nih.gov

Utilization in Cascade and Multicomponent Reactions

The multiple reactive sites in this compound make it a suitable substrate for cascade or multicomponent reactions. In these reactions, a series of transformations occur in a single pot, often triggered by a single event, leading to a rapid increase in molecular complexity.

For example, a reaction could be initiated by the nucleophilic attack on one of the carbon-halogen bonds, followed by an intramolecular cyclization involving the hydroxyl group, and subsequent reaction at the remaining halogenated site. While specific examples utilizing this compound in complex cascade reactions are not extensively documented in the provided search results, its polyfunctional nature suggests significant potential in this area.

Advanced Analytical and Spectroscopic Techniques for the Characterization and Stereochemical Assignment of 2r 1 Chloro 3 Iodo Propan 2 Ol

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a powerful method for separating enantiomers and determining the enantiomeric excess of a sample. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral HPLC is a widely used technique for the separation of enantiomers of a broad range of compounds, including halohydrins. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For the analysis of 1-chloro-3-iodo-propan-2-ol, a normal-phase HPLC method would likely be employed. researchgate.net

A typical setup would involve a column like Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) with a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol. The differential interaction of the (R) and (S) enantiomers with the chiral stationary phase would result in their separation, allowing for accurate quantification of the enantiomeric excess from the peak areas in the chromatogram. researchgate.net

Parameter Typical Conditions for Halohydrin Separation
Column Chiralcel OD-H, Chiralpak AD-H
Mobile Phase n-Hexane/Isopropanol (e.g., 80:20 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)

For volatile compounds like (2R)-1-Chloro-3-iodo-propan-2-ol, gas chromatography with a chiral column is an excellent alternative for determining enantiomeric excess. gcms.cz Chiral GC columns often utilize cyclodextrin (B1172386) derivatives as the chiral stationary phase. mdpi.com

The sample is vaporized and transported through the column by an inert carrier gas, such as helium or hydrogen. The enantiomers are separated based on their differential interactions with the chiral stationary phase. The separated enantiomers are then detected by a flame ionization detector (FID) or a mass spectrometer (MS). A study on the related compound (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol successfully employed a γ-cyclodextrin-based chiral column for its resolution. mdpi.com

Parameter Typical Conditions for Halohydrin Separation
Column Cyclodextrin-based chiral capillary column (e.g., ASTEK Chiraldex G-TA)
Carrier Gas Helium or Hydrogen
Temperature Program A gradient temperature program to ensure good separation and peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. In the context of the synthesis of this compound, which can be prepared, for example, by the ring-opening of (R)-epichlorohydrin with an iodide source, MS is crucial for both monitoring the reaction progress and confirming the identity of the final product.

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective method for this purpose. The gas chromatograph separates the components of a reaction mixture, and the mass spectrometer provides detailed mass spectra for each eluted compound. By taking aliquots from the reaction mixture at different time intervals, the consumption of starting materials, such as epichlorohydrin (B41342), and the formation of the desired product, this compound, can be tracked. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of byproducts.

The fragmentation pattern would likely involve the loss of the halogen atoms and cleavage of the carbon-carbon bonds. Key fragments could include the loss of an iodine atom ([M-I]⁺), a chlorine atom ([M-Cl]⁺), and fragments resulting from the cleavage of the propanol (B110389) backbone. The presence of chlorine would be indicated by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

Fragment IonPostulated Structurem/z (for ³⁵Cl)Relative Intensity
[M]⁺[C₃H₆ClIO]⁺220Low
[M-I]⁺[C₃H₆ClO]⁺93Moderate
[M-CH₂I]⁺[C₂H₄ClO]⁺79High
[CH₂Cl]⁺[CH₂Cl]⁺49High
[C₃H₅O]⁺[C₃H₅O]⁺57Moderate

This table is based on expected fragmentation patterns and data from analogous compounds. Actual experimental data may vary.

X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemical Elucidation

While spectroscopic methods like NMR and chiral chromatography can provide strong evidence for the stereochemistry of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of the absolute configuration of a chiral center. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides a three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms in space can be determined.

A significant challenge in the X-ray crystallographic analysis of this compound is that it is a liquid at room temperature, making single crystal growth difficult. To overcome this, the compound is typically converted into a solid, crystalline derivative. This is achieved by reacting the hydroxyl group of the propanol with a suitable reagent to form, for example, an ester or a carbamate. The choice of the derivatizing agent is critical; it should readily form a stable, crystalline solid with the chiral alcohol.

Once a suitable crystalline derivative is obtained, a single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction data, consisting of the intensities and positions of the diffracted spots, are collected. By analyzing this data, the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit can be determined.

To establish the absolute configuration of the (2R) stereocenter, the anomalous dispersion effect is utilized. When the X-ray energy is near an absorption edge of a heavy atom in the structure (in this case, iodine or even chlorine to a lesser extent), the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of certain pairs of reflections (hkl and -h-k-l) are no longer equal. By carefully measuring and comparing the intensities of these Bijvoet pairs, the absolute configuration of the molecule can be determined with high confidence.

Table 2: Hypothetical Crystallographic Data for a Phenylcarbamate Derivative of this compound

ParameterValue
Chemical FormulaC₁₀H₁₁ClINO₂
Formula Weight339.55
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.1
c (Å)13.5
Volume (ų)1385.8
Z4
Flack Parameter0.02(3)

This table presents hypothetical data for a representative crystalline derivative. The Flack parameter, being close to zero, would confirm the assigned (R) configuration.

Computational and Theoretical Investigations of 2r 1 Chloro 3 Iodo Propan 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For (2R)-1-Chloro-3-iodo-propan-2-ol, DFT calculations can provide deep insights into its chemical behavior.

Detailed DFT studies would typically employ a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the electronic environment. Key aspects of the electronic structure that can be elucidated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. For this compound, the presence of the highly polarizable iodine atom is expected to significantly influence the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to its dichloro or diiodo analogs.

The Molecular Electrostatic Potential (MEP) map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential around the oxygen and halogen atoms, indicating their nucleophilic character, and a positive potential around the hydrogen atoms of the hydroxyl group and the carbon backbone.

Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), quantify the reactivity of the molecule. These parameters are crucial for predicting how this compound will interact with other chemical species in a reaction.

Hypothetical DFT-Calculated Reactivity Descriptors

Descriptor Symbol Hypothetical Value Significance
Chemical Potential μ -4.5 eV Tendency to escape from an electron cloud
Chemical Hardness η 3.2 eV Resistance to change in electron distribution

Conformational Analysis and Energy Landscapes

The presence of three substituents on a flexible three-carbon chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Theoretical studies on similar halohydrins, such as 1-chloro-2-propanol, have shown that conformers with a gauche arrangement of the halogen and hydroxyl groups are often the most stable. nih.gov This stability is attributed to hyperconjugation effects rather than intramolecular hydrogen bonding. nih.gov

For this compound, a systematic conformational search would be performed by rotating around the C1-C2 and C2-C3 bonds. The resulting geometries would be optimized using a suitable level of theory, and their relative energies would be calculated to construct a potential energy surface. The most stable conformers would likely feature a balance of steric repulsion between the bulky iodine and chlorine atoms and stabilizing electronic interactions.

Predicted Stable Conformers and Relative Energies

Conformer Dihedral Angle (Cl-C1-C2-O) Dihedral Angle (I-C3-C2-O) Relative Energy (kcal/mol)
Gauche-Gauche ~60° ~60° 0.00
Gauche-Anti ~60° ~180° 1.2
Anti-Gauche ~180° ~60° 1.5

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Modeling

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences its conformational preferences and reactivity.

In a polar protic solvent like water, MD simulations would likely show the formation of intermolecular hydrogen bonds between the hydroxyl group of the halohydrin and water molecules. These interactions can stabilize certain conformers over others and can play a crucial role in reaction mechanisms. For instance, studies on aminoalcohols in water have shown that water molecules can act as double proton donors, strengthening the hydrogen bond network. nih.gov

MD simulations are also invaluable for modeling reaction pathways. By combining MD with quantum mechanics (QM/MM simulations), one can study the energetics of a reaction, such as the formation of an epoxide from this compound, in a realistic solvent environment. The simulation can trace the reaction coordinate, identify transition states, and calculate the activation energy, providing a comprehensive picture of the reaction dynamics.

Prediction of Spectroscopic Parameters (NMR, IR, CD)

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification and analysis.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the ¹H and ¹³C nuclei can be calculated using DFT. These calculations are highly sensitive to the molecular geometry, and by performing a Boltzmann-weighted average over the most stable conformers, a theoretical NMR spectrum can be generated. This approach has been successfully used to analyze the NMR spectra of similar halohydrins. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to generate a theoretical IR spectrum. The positions of characteristic peaks, such as the O-H stretching frequency, can provide information about intramolecular and intermolecular hydrogen bonding. Computational studies on other chloropropanols have demonstrated the utility of such calculations in corroborating experimental vibrational assignments. nih.gov

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it will exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, which is a powerful tool for determining the absolute configuration of the molecule.

Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value Range
¹H NMR δ (ppm, C2-H) 3.8 - 4.2
¹³C NMR δ (ppm, C2) 68 - 72
IR ν (cm⁻¹, O-H stretch) 3300 - 3500

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a series of related halohydrins including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, the rate of epoxide formation.

The first step in a QSRR study is to define a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, partial atomic charges).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed reactivity. The resulting QSRR equation can then be used to predict the reactivity of new, untested compounds in the same class. Such models are valuable in rational drug design and in the optimization of chemical processes.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (2R)-1-Chloro-3-iodo-propan-2-ol?

  • Methodological Answer : The synthesis of this chiral compound requires stereochemical control during halogenation. A multi-step approach could involve:
  • Step 1 : Epoxide formation from allyl alcohol derivatives, followed by regioselective ring-opening with iodine nucleophiles to introduce the iodo group.
  • Step 2 : Stereospecific chlorination using reagents like SOCl₂ or PCl₃ under controlled conditions to preserve the (R)-configuration.
  • Key Techniques : Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (>95%) .
    Validation : Compare intermediates with X-ray crystallography data (e.g., as in ) to verify stereochemistry .

Q. How can the stereochemical integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm vicinal diastereotopic protons.
  • Vibrational Circular Dichroism (VCD) : Detect absolute configuration by correlating experimental spectra with DFT-simulated data .
  • Single-Crystal X-ray Diffraction : Resolve spatial arrangement definitively, as demonstrated for structurally related compounds in .

Q. What analytical methods are recommended for purity assessment of this compound?

  • Methodological Answer : Combine:
  • Reverse-Phase HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify impurities.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Cl and I isotopes).
  • Elemental Analysis : Validate stoichiometry (C, H, N) to detect non-volatile contaminants .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under:
  • Temperature Variations : Store at -20°C, 4°C, and 25°C for 30 days; monitor decomposition via TLC or GC-MS.
  • Light Exposure : Compare degradation rates in amber vs. clear vials to assess photolytic sensitivity (iodo groups are often light-sensitive) .
    Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) or store under inert gas (Ar/N₂) to prevent oxidation .

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvents?

  • Methodological Answer : Systematically evaluate solvent effects using:
  • Polar Protic vs. Aprotic Solvents : Compare reaction rates in methanol (protic) vs. THF (aprotic) for nucleophilic substitution.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map solvation energies and transition states.
    Case Study : highlights how trifluoromethyl analogs exhibit solvent-dependent stereochemical outcomes, providing a template for analysis .

Q. How can computational chemistry predict the biological interactions of this compound?

  • Methodological Answer : Apply:
  • Molecular Docking : Simulate binding to target enzymes (e.g., haloalkane dehalogenases) using AutoDock Vina.
  • Pharmacophore Modeling : Identify critical functional groups (Cl, I, -OH) for receptor binding, as seen in for chlorophenyl analogs .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid bilayers (e.g., GROMACS) .

Q. What are the challenges in scaling up enantioselective synthesis without compromising stereopurity?

  • Methodological Answer : Address:
  • Catalyst Loading : Optimize chiral catalysts (e.g., Jacobsen’s salen complexes) to reduce costs while maintaining >90% ee.
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and thermal control, minimizing racemization .
    Validation : Cross-reference with ’s industrial protocols for halogenated propanols .

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